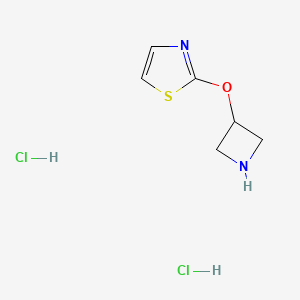

2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-(azetidin-3-yloxy)-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS.2ClH/c1-2-10-6(8-1)9-5-3-7-4-5;;/h1-2,5,7H,3-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCMJHBDJLYNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-45-1 | |

| Record name | 2-(azetidin-3-yloxy)-1,3-thiazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

Similar compounds containing azetidine rings have been used as structural analogues for 4-aminobutanoic acid (gaba), suggesting potential interaction with gaba receptors .

Mode of Action

If it acts similarly to other azetidine derivatives, it may function as a positive allosteric modulator of GABA A receptors .

Biochemical Pathways

If it interacts with GABA A receptors, it could potentially influence inhibitory neurotransmission in the central nervous system .

Result of Action

If it acts as a positive allosteric modulator of GABA A receptors, it could potentially enhance inhibitory neurotransmission, leading to effects such as sedation or anxiolysis .

Análisis Bioquímico

Biochemical Properties

2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained alterations in cellular processes, including changes in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biochemical activity and cellular effects. Understanding the transport mechanisms is essential for optimizing the use of this compound in research and therapeutic applications.

Actividad Biológica

2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride is a heterocyclic compound notable for its unique structural components, which include a thiazole ring and an azetidine moiety. This combination contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is C6H10Cl2N2OS, with a molecular weight of approximately 229.12 g/mol.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in specific cancer lines.

- Neuroprotective Effects : Its thiazole structure is associated with neuroprotective activities, making it a candidate for treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Enzyme Inhibition : It has been observed to inhibit key enzymes involved in metabolic pathways, which could contribute to its anticancer and antimicrobial effects.

- Gene Expression Modulation : The compound may alter gene expression by interacting with transcription factors, leading to changes in cellular function.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent inhibitory effects on cell proliferation .

- Antimicrobial Efficacy : The compound has been tested against various pathogens with promising results. It achieved a minimum inhibitory concentration (MIC) of 6.5 μg/mL against Escherichia coli and 250 μg/mL against Candida albicans, suggesting significant antimicrobial properties .

Dosage Effects

The effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as enhanced cognitive function and reduced inflammation have been observed.

- High Doses : Toxicity issues arise at elevated levels, including liver damage and neurotoxicity.

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Neuroprotective Effects |

|---|---|---|---|

| This compound | MIC = 6.5 μg/mL (E. coli) | IC50 = 0.126 μM (MDA-MB-231) | Yes |

| Thiazolidinones | Variable | Less potent than azetidinone derivatives | Limited |

| Azetidinone Derivatives | Significant | Enhanced cytotoxicity | Moderate |

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride exhibits significant biological activities, including:

- Antimicrobial Activity : Demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties : Shows cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

- Anti-inflammatory Effects : May inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Medicinal Chemistry

- Drug Development : The compound's unique structure allows for modifications that can enhance its pharmacological properties. It serves as a scaffold for designing new drugs targeting specific diseases.

- Structure-Activity Relationship Studies : Investigating how changes in the molecular structure affect biological activity helps in optimizing drug candidates.

Case Studies

Several studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated efficacy against resistant bacterial strains, suggesting potential as a new antibiotic. |

| Study B | Anticancer Properties | Showed significant cytotoxicity against multiple cancer cell lines, indicating promise for cancer treatment. |

| Study C | Anti-inflammatory Effects | Inhibited key inflammatory markers in vitro, supporting further investigation into therapeutic uses for inflammatory diseases. |

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below compares key features of 2-(azetidin-3-yloxy)-1,3-thiazole dihydrochloride with analogous heterocycles:

Key Observations:

- Substituent Effects: The ether-linked azetidine contrasts with amine (e.g., 2-thiazolemethanamine ) or ketone (e.g., thiazolidinones ) groups, altering hydrogen-bonding capacity and lipophilicity.

- Salt Forms : Dihydrochloride salts (target compound, quizartinib ) improve aqueous solubility compared to free bases.

Collision Cross-Section and Analytical Data

Predicted collision cross-section (CCS) values for this compound adducts range from 121.8–129.0 Ų, indicating moderate molecular compactness . Comparable data for analogs is unavailable, but larger molecules (e.g., quizartinib) would likely exhibit higher CCS values due to increased size.

Métodos De Preparación

Thiazole Ring Formation and Functionalization

According to patent US4584407A, thiazolidine and thiazole derivatives can be prepared by reacting sulfur donors, aldehydes, and ethanolamine derivatives under acidic conditions. Although this patent focuses more on thiazolidine derivatives, the principles apply to thiazole synthesis involving sulfur and nitrogen-containing precursors.

- Reaction of sulfur donors (e.g., hydrogen sulfide or thiourea) with aldehydes and amino derivatives leads to heterocyclic ring formation.

- Hydrolysis under dilute or concentrated acid (e.g., hydrochloric acid) can yield acid salts, including dihydrochlorides, with reaction times varying from 30 minutes to several days depending on conditions.

- Careful control of acid concentration is crucial to avoid side products such as dithio acetals.

Azetidin-3-yloxy Substitution

From medicinal chemistry literature (e.g., ACS Journal of Medicinal Chemistry, 2021), azetidinyl ethers are commonly synthesized via nucleophilic substitution reactions:

- The azetidin-3-ol or protected azetidin-3-ol is reacted with halogenated heterocycles (such as 2-chloropyrazine) under basic conditions to form azetidin-3-yloxy derivatives.

- The reaction typically uses triethylamine or other bases in solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

- Subsequent deprotection and salt formation steps yield the desired azetidinyl heterocycle dihydrochloride salts.

Salt Formation: Dihydrochloride Preparation

- The free base of 2-(Azetidin-3-yloxy)-1,3-thiazole is treated with a slight excess of hydrochloric acid.

- Cooling the reaction mixture to 0–5 °C facilitates crystallization of the dihydrochloride salt.

- Filtration and drying yield the pure dihydrochloride form.

- This step is essential for improving compound stability, solubility, and handling.

Comparative Table of Preparation Steps

Research Findings and Notes

- The hydrolysis step in thiazole derivative preparation is significantly faster (about half an hour) when using dilute or concentrated hydrochloric acid compared to older methods that took up to 14 days.

- Handling of hydrogen sulfide gas is a safety concern in some sulfur donor methods, and alternative sulfur sources like thiourea are preferred.

- The azetidinyl substitution reactions benefit from mild conditions and can be directly coupled with sulfonyl chlorides or carboxylic acids to yield sulfonamide or amide derivatives, which can be further modified.

- The dihydrochloride salt form improves the compound's pharmacokinetic and physicochemical properties, facilitating its use in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride, and how can reaction efficiency be assessed?

- Methodology : The synthesis typically involves coupling azetidine derivatives (e.g., azetidine-3-carboxylic acid derivatives) with thiazole precursors under reflux conditions. For example, a modified approach from triazole synthesis () suggests using absolute ethanol with catalytic glacial acetic acid, followed by solvent evaporation and purification. Efficiency is assessed via HPLC (High-Performance Liquid Chromatography) to monitor reaction progress and quantify yield .

- Key Metrics : Reaction time (4–6 hours), solvent choice (polar aprotic solvents improve solubility), and purity validation (>95% by HPLC) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR to verify azetidine-thiazole linkage and dihydrochloride salt formation.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation (e.g., CHClNOS requires exact mass matching) .

- Purity Analysis :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (adjusted for chloride counterions) .

- Elemental Analysis : Validate Cl content (~28.5% for dihydrochloride form) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing side products?

- Variables to Test :

- Solvent Effects : Compare ethanol, DMF, or THF for azetidine-thiazole coupling (polar aprotic solvents may reduce byproduct formation) .

- Catalysts : Screen Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity .

Q. What strategies are effective in resolving contradictory biological activity data reported for this compound across different studies?

- Potential Causes of Discrepancies :

- Purity Variability : Impurities >5% (e.g., unreacted azetidine) can skew activity assays. Validate via HPLC and elemental analysis .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. saline) alter bioavailability .

- Resolution Strategies :

- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT assays at 48-hour endpoints).

- Structure-Activity Relationship (SAR) Studies : Compare activity of analogs (e.g., 3-chloro-4-pentoxy-phenyl derivatives) to identify critical functional groups .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Stability Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.